HC Yellow no. 10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

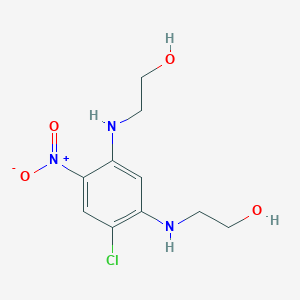

HC Yellow no. 10 is a useful research compound. Its molecular formula is C10H14ClN3O4 and its molecular weight is 275.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Industries

-

Cosmetics

- Hair Dyes : HC Yellow No. 10 is commonly used in semi-permanent hair coloring products at concentrations typically around 0.1% . Its ability to impart vibrant color makes it a popular choice among formulators.

- Skin Care Products : The dye is incorporated into various skin care formulations, although its use is subject to strict regulations regarding concentration and safety .

- Pharmaceuticals

- Food Industry

Safety Assessments and Toxicological Studies

The safety of this compound has been extensively studied, with various assessments conducted to evaluate its toxicity and potential health effects:

- Acute Toxicity : Studies indicate that this compound has a high LD50 value (2000 mg/kg) in rats, suggesting low acute toxicity when administered orally . However, it does cause skin irritation at higher concentrations .

- Skin Sensitization : In local lymph node assays (LLNA), this compound did not demonstrate significant skin sensitization potential at tested concentrations (up to 10%) . This finding supports its safe use in cosmetic formulations.

- Irritation Potential : The dye was found to be non-irritant to rabbit eyes at a concentration of 1% . However, caution is advised due to potential irritation at higher concentrations.

Case Study 1: Hair Dye Formulations

A comprehensive study evaluated the incorporation of this compound in hair dye formulations. The results indicated that the dye provided stable coloration without significant adverse effects on scalp health or hair integrity when used within recommended concentrations.

| Study Parameter | Result |

|---|---|

| Concentration | 0.1% |

| Application Method | Semi-permanent hair dye |

| Observed Effects | Stable color, no irritation |

Case Study 2: Safety Evaluation for Cosmetics

In a safety assessment conducted by the European Commission, this compound was evaluated for its use in cosmetics. The findings confirmed that when used according to guidelines, the dye poses minimal risk to consumers.

| Assessment Criterion | Finding |

|---|---|

| Eye Irritation | Non-irritant at 1% |

| Skin Sensitization | Not a sensitizer |

| Acute Toxicity | High LD50 |

Regulatory Status

This compound is regulated by various health authorities worldwide, including the FDA and the European Commission. These bodies have established guidelines for its safe use in cosmetics and pharmaceuticals, ensuring consumer safety while allowing for its beneficial applications.

Propiedades

Número CAS |

109023-83-8 |

|---|---|

Fórmula molecular |

C10H14ClN3O4 |

Peso molecular |

275.69 g/mol |

Nombre IUPAC |

2-[4-chloro-5-(2-hydroxyethylamino)-2-nitroanilino]ethanol |

InChI |

InChI=1S/C10H14ClN3O4/c11-7-5-10(14(17)18)9(13-2-4-16)6-8(7)12-1-3-15/h5-6,12-13,15-16H,1-4H2 |

Clave InChI |

ZEARLPPIUCBHRP-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |

SMILES canónico |

C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |

Key on ui other cas no. |

109023-83-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.